An In-depth Technical Guide to the Molecular Structure and Properties of N-Amino-1H-imidazole-1-carboximidamide
An In-depth Technical Guide to the Molecular Structure and Properties of N-Amino-1H-imidazole-1-carboximidamide
Abstract: This technical guide provides a comprehensive examination of N-Amino-1H-imidazole-1-carboximidamide, a molecule of interest within the broader class of imidazole-based compounds. Due to the limited availability of specific experimental data for this particular molecule, this guide establishes a foundational understanding by leveraging data from structurally related imidazole carboxamides and N-aminoimidazoles. The document is structured to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the predicted molecular structure, physicochemical properties, potential synthetic pathways, and prospective applications. The guide also outlines standardized experimental protocols for the characterization of this and similar compounds, thereby providing a framework for future research and development.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into a multitude of clinically significant drugs.[2][1][3] Imidazole derivatives exhibit a wide spectrum of biological activities, including antifungal, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The versatility of the imidazole scaffold makes it a "privileged structure" in drug discovery, continually inspiring the synthesis of novel derivatives with therapeutic potential.[1][6]
This guide focuses on a specific derivative, N-Amino-1H-imidazole-1-carboximidamide (CAS: 1016162-38-1). While this compound is cataloged, detailed experimental characterization is not extensively available in the public domain. Therefore, this document will provide a comprehensive overview based on the established chemistry of related imidazole carboxamides and N-aminoimidazoles, offering predictive insights into its structure, properties, and potential.
Molecular Structure and Physicochemical Properties
The fundamental properties of N-Amino-1H-imidazole-1-carboximidamide are derived from its constituent functional groups: the imidazole ring, an amino group, and a carboximidamide moiety.
Structural Analysis
The structure of N-Amino-1H-imidazole-1-carboximidamide combines the aromaticity of the imidazole ring with the hydrogen bonding capabilities of the amino and carboximidamide groups. The N-amino group attached to the imidazole ring is a key feature that can influence the electronic properties and biological activity of the molecule. The carboximidamide group, with its ability to act as both a hydrogen bond donor and acceptor, provides a versatile handle for molecular recognition and interaction with biological targets.
Caption: Predicted 2D structure of N-Amino-1H-imidazole-1-carboximidamide.
Physicochemical Properties
Specific experimental data for N-Amino-1H-imidazole-1-carboximidamide is limited. The following table presents known information and computationally predicted properties for the closely related 1H-Imidazole-1-carboxamide to provide a comparative reference.[7][8]
| Property | Value (N-Amino-1H-imidazole-1-carboximidamide) | Comparative Value (1H-Imidazole-1-carboxamide) | Source |
| Molecular Formula | C4H7N5 | C4H5N3O | [8] |
| Molecular Weight | 125.13 g/mol | 111.10 g/mol | [7][8] |
| CAS Number | 1016162-38-1 | 2578-41-8 | [7][8] |
| Predicted XLogP3 | -1.5 to -0.5 (estimated) | -0.9 | [7] |
| Hydrogen Bond Donors | 3 | 2 | [7] |
| Hydrogen Bond Acceptors | 4 | 3 | [7] |
| Predicted pKa | Acidic: ~10-12, Basic: ~5-7 (estimated) | Not available |
Synthesis of Imidazole Carboximidamides
While a specific, validated synthesis protocol for N-Amino-1H-imidazole-1-carboximidamide is not published, general synthetic strategies for related imidazole derivatives can be adapted. The synthesis of substituted imidazoles can be achieved through various methods, including multi-component reactions and the functionalization of a pre-formed imidazole ring.[9][10][11]
Generalized Synthetic Workflow
A plausible synthetic approach could involve the initial formation of an N-aminoimidazole precursor followed by the introduction of the carboximidamide group.
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- 7. 1h-Imidazole-1-carboxamide | C4H5N3O | CID 265301 - PubChem [pubchem.ncbi.nlm.nih.gov]
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